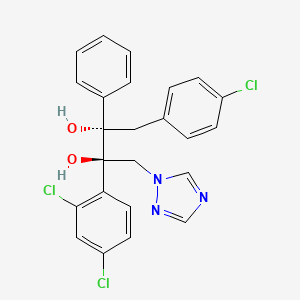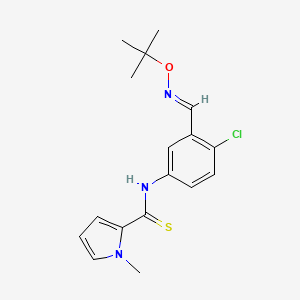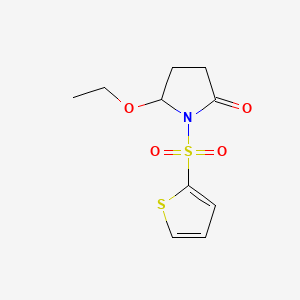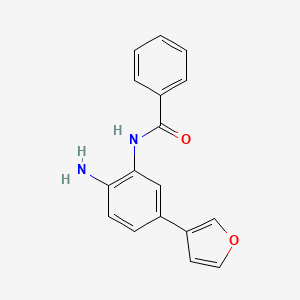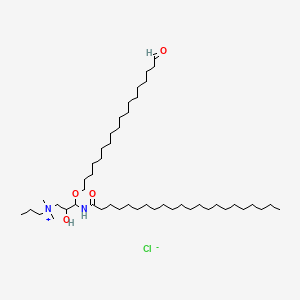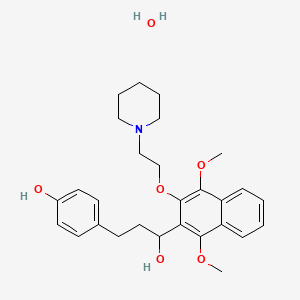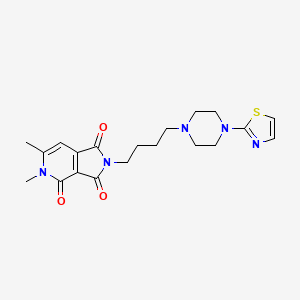
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-(2-thiazolyl)-1-piperazinyl)butyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-(2-thiazolyl)-1-piperazinyl)butyl)-” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of the pyrrolo-pyridine core, introduction of the dimethyl groups, and attachment of the thiazolyl-piperazinyl-butyl side chain. Each step would require specific reagents, catalysts, and conditions, such as:
Formation of the pyrrolo-pyridine core: This might involve cyclization reactions using precursors like pyridine derivatives and suitable cyclizing agents.
Introduction of dimethyl groups: Methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the side chain: This could involve nucleophilic substitution reactions where the thiazolyl-piperazinyl-butyl group is introduced.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the nitrogen or sulfur atoms, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could target the carbonyl groups, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules or as a catalyst in various reactions.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests it could interact with various biological pathways, potentially leading to diverse effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo(3,4-c)pyridine derivatives: Compounds with similar core structures but different substituents.
Thiazolyl-piperazinyl derivatives: Compounds with similar side chains but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which could confer unique chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
150064-14-5 |
|---|---|
Fórmula molecular |
C20H25N5O3S |
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
5,6-dimethyl-2-[4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butyl]pyrrolo[3,4-c]pyridine-1,3,4-trione |
InChI |
InChI=1S/C20H25N5O3S/c1-14-13-15-16(18(27)22(14)2)19(28)25(17(15)26)7-4-3-6-23-8-10-24(11-9-23)20-21-5-12-29-20/h5,12-13H,3-4,6-11H2,1-2H3 |
Clave InChI |
QYCIEXMLMQWAIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


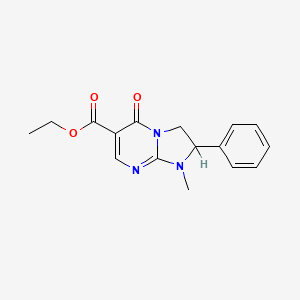
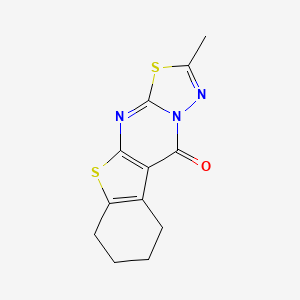
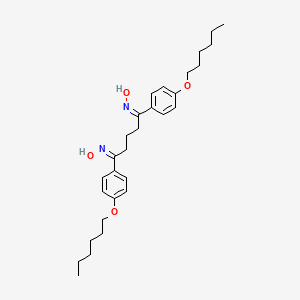

![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12705421.png)

